molecular formula C8H10O2 B1669609 2-Methoxy-4-methylphenol CAS No. 93-51-6

2-Methoxy-4-methylphenol

Cat. No. B1669609
CAS RN: 93-51-6
M. Wt: 138.16 g/mol
InChI Key: PETRWTHZSKVLRE-UHFFFAOYSA-N
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Patent
US07592361B2

Procedure details

To a solution of 2-methoxy-4-methylphenol (1000 mg, 7.24 mmol) in DMF (40 mL) at rt was added sodium hydride (60% dispersion in mineral oil, 579 mg, 14.48 mmol). The reaction mixture was stirred for 1 h, then 1,2-dibromoethane (6.80 g, 136.18 mmol) was added. The resulting solution was heated at 50° C. for 24 h, then cooled to rt. The solution was treated with 2N HCl and extracted with EtOAc. The combined extracts were dried over MgSO4, filtered, and concentrated under reduced pressure. The crude material was purified by silica gel chromatography using a step gradient of 30 and 50% EtOAc/hexanes to give the title compound as a white solid (460 mg, 24%). GC/MS (EI) m/z 244 (M)+, RT 7.40 min.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
579 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[OH:10].[H-].[Na+].[Br:13][CH2:14][CH2:15]Br.Cl>CN(C=O)C>[Br:13][CH2:14][CH2:15][O:10][C:4]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)O
Name
Quantity
579 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCOC1=C(C=C(C=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.